molecular formula C12H18O8 B081405 Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside CAS No. 13007-37-9

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside

Cat. No.: B081405
CAS No.: 13007-37-9
M. Wt: 290.27 g/mol
InChI Key: YBESHGJFPWHRBW-WRWGMCAJSA-N
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Description

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside is a chemical compound with the molecular formula C12H18O8 and a molecular weight of 290.27 g/mol . It is a derivative of xylopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside can be synthesized through the acetylation of methyl beta-D-xylopyranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside involves its interaction with specific molecular targets, such as enzymes that recognize its acetylated sugar structure. The compound can act as a substrate or inhibitor, depending on the enzyme and the context of the reaction. The acetyl groups play a crucial role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside is unique due to its beta configuration and specific acetylation pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-methoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)18-9-5-17-12(16-4)11(20-8(3)15)10(9)19-7(2)14/h9-12H,5H2,1-4H3/t9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBESHGJFPWHRBW-WRWGMCAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256354
Record name Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13007-37-9
Record name Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13007-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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